1-(2-Pyridyl)piperazine

Catalog No.
S570792
CAS No.
34803-66-2
M.F
C9H13N3
M. Wt
163.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Pyridyl)piperazine

CAS Number

34803-66-2

Product Name

1-(2-Pyridyl)piperazine

IUPAC Name

1-pyridin-2-ylpiperazine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-2-4-11-9(3-1)12-7-5-10-6-8-12/h1-4,10H,5-8H2

InChI Key

GZRKXKUVVPSREJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC=N2

Synonyms

1-(Pyridin-2-yl)piperazine; 2-(Piperazin-1-yl)pyridine; 2-Pyridylpiperazine; 4-(2-Pyridinyl)piperazine; 4-(2-Pyridyl)piperazine; N-(2-Pyridyl)piperazine; N-Pyridin-2-ylpiperazine; NSC 137781; NSC 26624;

Canonical SMILES

C1CN(CCN1)C2=CC=CC=N2

Medicinal Chemistry:

  • Drug Discovery: The core structure of 1-(2-pyridyl)piperazine serves as a valuable scaffold in medicinal chemistry for developing new drugs. By attaching various functional groups to the piperazine or pyridine ring, researchers can create novel compounds with diverse biological activities. Studies have explored its potential in areas like:
    • Antimicrobial agents: Derivatives of 1-(2-pyridyl)piperazine have been investigated for their potential to fight against various bacterial and fungal infections .
    • Anticancer agents: Research suggests that specific modifications of 1-(2-pyridyl)piperazine can lead to compounds with antitumor properties .

Material Science:

  • Organic Electronics: Due to its nitrogen-rich structure, 1-(2-pyridyl)piperazine can be used as a building block in the development of organic electronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Chemical Biology:

  • Probe Development: Scientists can leverage 1-(2-pyridyl)piperazine to create molecular probes for studying various biological processes. By attaching a specific targeting group to the molecule, researchers can design probes that bind to specific proteins or enzymes, aiding in understanding their function and interaction with other molecules .

1-(2-Pyridyl)piperazine is an organic compound derived from piperazine, a six-membered ring containing two nitrogen atoms. It has a pyridine ring (a six-membered aromatic ring with one nitrogen atom) attached at the first position of the piperazine ring []. This compound holds significance in scientific research primarily as a building block for synthesizing various derivatives with diverse pharmacological properties [].


Molecular Structure Analysis

The key feature of 1-(2-Pyridyl)piperazine's structure is the combination of a piperazine ring and a pyridine ring linked by a single carbon-nitrogen bond. The presence of these two nitrogen-containing heterocyclic rings makes the molecule a basic compound. Additionally, the aromatic character of the pyridine ring can influence the overall reactivity of the molecule [].


Chemical Reactions Analysis

Synthesis of 1-(2-Pyridyl)piperazine can be achieved through various methods. One common approach involves the reaction of 2-chloropyridine with piperazine [].

2-Cl-pyridine + Piperazine -> 1-(2-Pyridyl)piperazine + HCl

The compound can undergo further reactions to form various derivatives. For instance, fluorination at the third position of the pyridine ring yields 1-(3-fluoro-2-pyridinyl)piperazine, a potent and selective α2-adrenergic receptor antagonist []. However, detailed information on the decomposition pathways of 1-(2-Pyridyl)piperazine itself is not readily available in scientific literature.

1-(2-Pyridyl)piperazine itself does not possess well-defined biological activity. However, as mentioned earlier, it serves as a scaffold for synthesizing derivatives with diverse mechanisms of action. For example, the aforementioned 1-(3-fluoro-2-pyridinyl)piperazine acts as an antagonist at α2-adrenergic receptors, potentially playing a role in regulating blood pressure and nervous system function [].

XLogP3

0.7

LogP

0.74 (LogP)

UNII

5IO1HZP7ZN

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (10.42%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

34803-66-2

Wikipedia

Pyridinylpiperazine

Dates

Modify: 2023-08-15

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